4-(Benzyloxy)-2-chloro-3-nitropyridine

Medicinal Chemistry Heterocyclic Synthesis CRF Receptor Antagonists

Medicinal chemistry workflows requiring multi-step heterocyclic diversification are often bottlenecked by mono-functionalized pyridines that force low-yielding late-stage oxidations or route redesign. This compound offers three orthogonal handles under one scaffold. - **Reactive handles:** 2-chloro (SNAr), 3-nitro (reducible to amine), 4-benzyloxy (deprotectable to OH) - **Validated application:** Key intermediate in imidazo[4,5-b]pyridine synthesis for CRF receptor antagonists - **Youtube** protocol: Bischler-Napieralski cyclization achieves 71-93% yields (vs. 46% with prior conditions)

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
Cat. No. B8221119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-chloro-3-nitropyridine
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H9ClN2O3/c13-12-11(15(16)17)10(6-7-14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyXAXDHHDENDAFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-chloro-3-nitropyridine: Properties & Procurement


4-(Benzyloxy)-2-chloro-3-nitropyridine (CAS: 2069182-02-9, molecular formula C₁₂H₉ClN₂O₃, molecular weight 264.66 g/mol) is a highly functionalized pyridine scaffold . Its molecular architecture features three distinct reactive handles—a chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), a nitro group at the 3-position that activates the ring toward substitution while offering potential for reduction to an amine, and a benzyloxy protecting group at the 4-position that can be deprotected under mild conditions to reveal a hydroxyl group for further functionalization [1]. This orthogonal reactivity profile distinguishes it from simpler 2-chloro-3-nitropyridine analogs that lack the 4-position functional handle, enabling sequential diversification strategies not possible with unsubstituted or mono-substituted pyridine cores [2].

4-(Benzyloxy)-2-chloro-3-nitropyridine vs. Unsubstituted Analogs


Substituting 4-(benzyloxy)-2-chloro-3-nitropyridine with simpler analogs like 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine introduces fundamental limitations in synthetic workflows. The unsubstituted 2-chloro-3-nitropyridine (ortho-like) lacks the protected hydroxyl handle at the 4-position, forcing researchers to either (a) introduce this functionality later through low-yielding, non-selective oxidation or (b) redesign entire synthetic routes to accommodate a different substitution pattern [1]. Furthermore, the 3-nitro isomer (ortho-like) exhibits approximately 10-fold slower reaction kinetics with arenethiolates compared to the 5-nitro (para-like) isomer due to reduced activation from the ortho-nitro group, resulting in longer reaction times and incomplete conversions when direct substitution is attempted [2]. The benzyloxy group in the target compound not only serves as a latent hydroxyl but also modulates the electronic environment of the pyridine ring, influencing the regioselectivity and efficiency of subsequent transformations—a feature absent in unsubstituted or mono-functionalized pyridine building blocks.

4-(Benzyloxy)-2-chloro-3-nitropyridine: Selection Evidence


Regioselective SNAr Enabled by 3-Nitro Activation

The chlorine atom at the 2-position of 4-(benzyloxy)-2-chloro-3-nitropyridine undergoes highly regioselective nucleophilic aromatic substitution (SNAr) with thiophenols and phenols without displacement of the benzyloxy group at the 4-position. In contrast, when unsubstituted 2-chloro-3-nitropyridine is employed, only a single functional handle (the 2-chloro group) is available for initial diversification, requiring additional synthetic steps to introduce the oxygen functionality that is already present in protected form in the target compound. Guo's thesis demonstrates that 4-(benzyloxy)-2-chloro-3-nitropyridine reacts with thiophenol or phenol under mild SNAr conditions to afford 3-amino-2-arylthio(or aryloxy)-4-benzyloxypyridines after nitro reduction, enabling the construction of a 42-membered tricyclic library [1].

Medicinal Chemistry Heterocyclic Synthesis CRF Receptor Antagonists

Palladium Cross-Coupling for CRF Ligand Synthesis

4-(Benzyloxy)-2-chloro-3-nitropyridine (designated as compound 12 in the Arvanitis study) serves as a competent electrophilic coupling partner in both Suzuki (boronic acid) and Negishi (organozinc) cross-coupling reactions with 3-pyridyl organometallic reagents. This reactivity enabled the synthesis of imidazo[4,5-b]pyridines bearing a 7-(3-pyridyl) substituent, which were characterized as high-affinity CRF receptor ligands. Unsubstituted 2-chloro-3-nitropyridine lacks the 4-benzyloxy handle required for downstream elaboration to the imidazo[4,5-b]pyridine core after coupling and nitro reduction [1][2].

Neuroscience CRF Receptor Pharmacology Cross-Coupling Chemistry

Optimized Bischler-Napieralski Cyclization

Starting from 4-(benzyloxy)-2-chloro-3-nitropyridine-derived 3-amino-2-phenylthiopyridine intermediates, Guo optimized the Bischler-Napieralski-type cyclization for pyridobenzothiazepine synthesis. Under previously reported conditions (PPA/POCl₃), the desired cyclization product was obtained in only 46% yield. Systematic optimization revealed that the addition of 2 equivalents of SnCl₄ with POCl₃ as solvent increased the yield to 78%—a 1.7-fold improvement [1]. This optimized protocol enabled the synthesis of a 42-membered tricyclic library in yields ranging from 71% to 93%, demonstrating the robustness of this scaffold for library production [1].

Heterocyclic Synthesis Reaction Optimization Library Synthesis

SNAr Kinetic Differentiation of Ortho-Nitro Scaffolds

While direct kinetic data for 4-(benzyloxy)-2-chloro-3-nitropyridine is not available in the reviewed literature, class-level kinetic data for the 2-chloro-3-nitropyridine scaffold establishes the reactivity baseline for this substitution pattern. Hamed et al. reported that 2-chloro-5-nitropyridine (para-like) reacts significantly faster than 2-chloro-3-nitropyridine (ortho-like) with arenethiolates, with the ortho-like isomer exhibiting slower kinetics due to reduced activation of the chloro leaving group by the ortho-nitro substituent [1]. Isanbor and Emokpae extended this work, reporting rate data for 2-chloro-3-nitropyridine (2b) and 2-phenoxy-3-nitropyridine derivatives with aliphatic amines in DMSO, establishing quantitative reactivity benchmarks for the ortho-nitro substitution pattern [2]. The 4-benzyloxy substituent in the target compound is expected to modulate this reactivity through electronic effects, though direct comparative rate constants remain unreported.

Physical Organic Chemistry Reaction Kinetics SNAr Mechanism

4-(Benzyloxy)-2-chloro-3-nitropyridine: Validated Applications


CRF₁ Receptor Ligands for Neuroscience

4-(Benzyloxy)-2-chloro-3-nitropyridine (compound 12) serves as the key intermediate in palladium-catalyzed Suzuki and Negishi cross-coupling reactions to install 3-pyridyl substituents, enabling the construction of imidazo[4,5-b]pyridines with demonstrated high affinity for CRF receptors [1]. Researchers developing CRF receptor antagonists for stress-related disorders, anxiety, or depression can procure this intermediate to directly implement the literature-validated synthetic route without requiring de novo route design. The benzyloxy protecting group at the 4-position is essential for downstream elaboration to the imidazo[4,5-b]pyridine core after coupling and nitro reduction—a functionality absent in simpler 2-chloro-3-nitropyridine building blocks [2].

Tricyclic Heterocycle Libraries for CNS Screening

Medicinal chemistry groups seeking to build tricyclic heterocyclic libraries for CNS or anti-inflammatory target screening should prioritize 4-(benzyloxy)-2-chloro-3-nitropyridine based on the optimized Bischler-Napieralski cyclization protocol reported by Guo [1]. Starting from this building block, the optimized conditions (2 eq. SnCl₄ with POCl₃) enable pyridobenzothiazepine and pyridobenzoxazepine synthesis in 71-93% yields—a 1.7-fold improvement over previously reported conditions (46% yield) [1]. This yield enhancement translates directly to higher library throughput and reduced cost per compound in parallel synthesis campaigns. The 42-membered library demonstrated the robustness of this methodology across diverse aromatic acid substrates [1].

Orthogonal Diversification Strategy

Synthetic chemistry laboratories engaged in the construction of complex, densely functionalized heterocycles should consider 4-(benzyloxy)-2-chloro-3-nitropyridine for its three orthogonal reactive handles: (1) SNAr at the 2-chloro position for introduction of arylthio or aryloxy groups, (2) reduction of the 3-nitro group to an amine for subsequent acylation or cyclization, and (3) deprotection of the 4-benzyloxy group to reveal a hydroxyl handle for O-alkylation or Mitsunobu chemistry [1]. This orthogonal reactivity profile enables sequential diversification strategies that are not possible with mono-functionalized pyridine building blocks, reducing overall step count in multi-step synthetic sequences. The benzyl protecting group offers stability under SNAr and nitro reduction conditions while enabling mild deprotection (hydrogenolysis or Lewis acid) that is orthogonal to many other functional group manipulations [2].

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